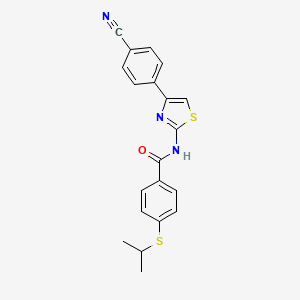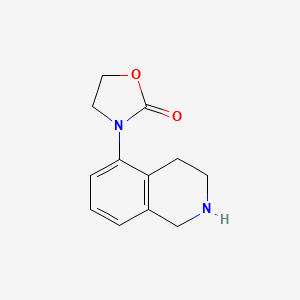
Methyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a useful research compound. Its molecular formula is C18H13ClF2N2O3 and its molecular weight is 378.76. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Techniques
Research into compounds similar to Methyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate often involves complex organic synthesis techniques. For example, the aromatic nucleophilic substitution or CuI-catalyzed coupling routes are employed to synthesize martinellic acid, showcasing the intricate methods used to create quinoline derivatives with potential pharmaceutical applications (Ma et al., 2003). Similarly, the synthesis of 7-oxo-7H-dibenz[f,ij]isoquinoline and 7-oxo-7H-benzo[e]perimidine derivatives from aminoanthraquinones illustrates the versatility and potential of quinoline compounds in developing cytotoxic agents (Bu et al., 2001).
Medicinal Chemistry and Pharmacology
Compounds within the quinoline family are extensively studied for their pharmacological properties. For instance, the synthesis and evaluation of tetrahydroisoquinoline derivatives for inhibiting dopamine uptake and possessing dopaminomimetic properties highlight the relevance of quinoline derivatives in neuroscience and potential treatments for neurological disorders (Zára-Kaczián et al., 1986). Another example is the antibacterial properties of new 8-nitrofluoroquinolone derivatives, demonstrating the crucial role of quinoline compounds in developing new antibiotics (Al-Hiari et al., 2007).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for Methyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the reaction of 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with methanol and a catalyst to form the methyl ester.", "Starting Materials": [ "8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid", "Methanol", "Catalyst" ], "Reaction": [ "Add 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid to a reaction vessel", "Add methanol to the reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Cool the reaction mixture and filter the precipitated product", "Wash the product with cold methanol", "Dry the product under vacuum to obtain Methyl 8-chloro-4-((2,4-difluorobenzyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate" ] } | |
CAS-Nummer |
1251592-78-5 |
Molekularformel |
C18H13ClF2N2O3 |
Molekulargewicht |
378.76 |
IUPAC-Name |
methyl 8-chloro-4-[(2,4-difluorophenyl)methylamino]-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C18H13ClF2N2O3/c1-26-18(25)14-16(22-8-9-5-6-10(20)7-13(9)21)11-3-2-4-12(19)15(11)23-17(14)24/h2-7H,8H2,1H3,(H2,22,23,24) |
InChI-Schlüssel |
QBCUDSMAVGRJFI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2=C(C(=CC=C2)Cl)NC1=O)NCC3=C(C=C(C=C3)F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Tert-butyl (3aR,7aS)-2-[(6-chloropyridazin-3-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2732496.png)
![2-[1-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2732500.png)
![Ethyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2732501.png)

![(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-8-methoxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2732504.png)




![4-oxo-N-phenethyl-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2732510.png)


![N-([2,3'-bipyridin]-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2732515.png)